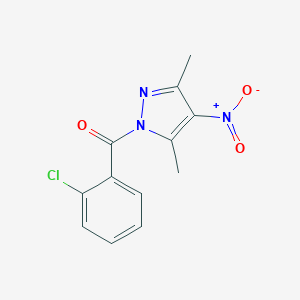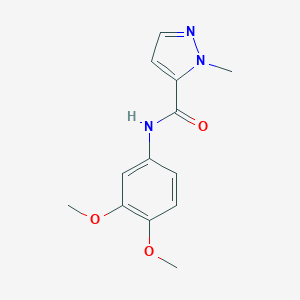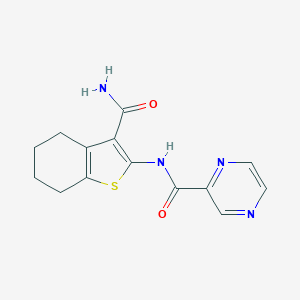![molecular formula C21H21NO5 B214296 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has been studied extensively for its potential applications in scientific research. This compound is also known as WAY-100635 and is a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in a variety of physiological and behavioral processes, including anxiety, depression, and aggression. The use of WAY-100635 has been shown to have potential therapeutic benefits in the treatment of these conditions.
Mecanismo De Acción
WAY-100635 acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological and behavioral processes. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. The use of WAY-100635 as an antagonist of the 5-HT1A receptor can help to elucidate the role of this receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The use of WAY-100635 has been shown to have a variety of biochemical and physiological effects. In animal studies, the administration of WAY-100635 has been shown to increase anxiety-like behavior and decrease social interaction. Additionally, the use of WAY-100635 has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The use of WAY-100635 has also been shown to decrease the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of WAY-100635 has several advantages for lab experiments. This compound is highly selective for the 5-HT1A receptor and does not interact with other serotonin receptors. Additionally, the use of WAY-100635 can help to elucidate the role of the 5-HT1A receptor in various physiological and behavioral processes. However, the use of WAY-100635 also has some limitations. This compound has a short half-life and requires frequent administration to maintain its effects. Additionally, the use of WAY-100635 may not accurately reflect the effects of chronic 5-HT1A receptor inhibition, which may occur in various psychiatric disorders.
Direcciones Futuras
There are several future directions for the use of WAY-100635 in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the use of WAY-100635 may help to elucidate the mechanisms underlying the effects of various pharmacological treatments for these disorders. Another potential direction is the investigation of the role of the 5-HT1A receptor in the regulation of reward and motivation, which may have implications for the treatment of addiction and substance abuse disorders. Finally, the use of WAY-100635 may help to identify novel targets for the development of new pharmacological treatments for various psychiatric disorders.
Métodos De Síntesis
The synthesis of WAY-100635 involves several steps, including the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with butylamine to form 2-(1,3-benzodioxol-5-yl)-2-oxoethylbutylamine. This intermediate is then reacted with 3-hydroxyindole-2-one to form WAY-100635. The synthesis of WAY-100635 has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
WAY-100635 has been extensively used in scientific research to study the 5-HT1A receptor and its role in various physiological and behavioral processes. This compound has been used in animal studies to investigate the effects of 5-HT1A receptor activation and inhibition on anxiety, depression, and aggression. Additionally, WAY-100635 has been used in human studies to investigate the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
Nombre del producto |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H21NO5/c1-2-3-10-22-16-7-5-4-6-15(16)21(25,20(22)24)12-17(23)14-8-9-18-19(11-14)27-13-26-18/h4-9,11,25H,2-3,10,12-13H2,1H3 |
Clave InChI |
FVMOHJRNBNZFAO-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)


![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)

